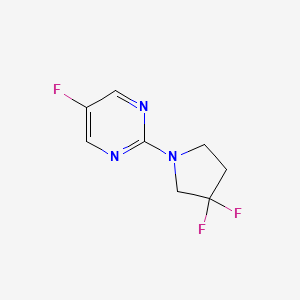

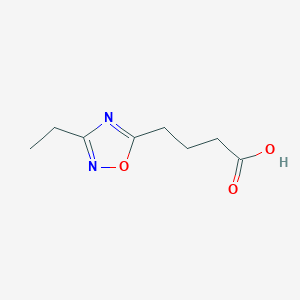

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluoropyrimidines in Cancer Treatment

Fluoropyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their antitumor activity. The compound 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine, by virtue of its structural relationship, may share similar pharmacological characteristics. These agents inhibit key enzymes in DNA and RNA synthesis, making them effective against various cancers. They are particularly significant in the treatment of colorectal, breast, and gastric cancers. The mechanism involves the inhibition of thymidylate synthase, leading to DNA damage and cell death in rapidly dividing cancer cells.

Mechanism of Action and Pharmacogenetics

The pharmacogenetic aspects of fluoropyrimidines highlight the importance of personalized medicine in cancer treatment. Variants in the dihydropyrimidine dehydrogenase (DPD) enzyme, which metabolizes 5-FU, can significantly affect drug efficacy and toxicity. Research into the genetic determinants influencing fluoropyrimidine metabolism aims to tailor chemotherapy regimens to individual patient profiles, minimizing toxicity while maximizing therapeutic benefits.

Recent Advances in Fluoropyrimidine Chemistry

Advances in the chemistry of fluorinated pyrimidines have contributed to more precise cancer therapies. Innovations in synthesizing these compounds, including the integration of radioactive and stable isotopes, have improved our understanding of their metabolism and biodistribution. These developments support the ongoing refinement of fluoropyrimidine-based chemotherapy, enhancing its efficacy and safety for cancer patients.

Clinical Implications and Future Directions

The ongoing research into fluoropyrimidines, including compounds like 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine, underscores their critical role in oncology. Future studies are expected to further elucidate their mechanisms of action, improve patient selection through pharmacogenetic testing, and develop novel formulations to reduce toxicity and improve patient outcomes.

For detailed insights and ongoing research in this area, the following references provide comprehensive information:

- Gmeiner, 2020 discusses the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer treatment.

- Boisdron-Celle et al., 2013 reviews dihydropyrimidine dehydrogenase and its impact on fluoropyrimidine therapy, highlighting the importance of dose adaptation for personalized medicine.

- Satoh & Sakata, 2012 provide an overview of S-1, a fourth-generation oral fluoropyrimidine, in the treatment of gastrointestinal cancer, underscoring the advancements in oral formulations of these drugs.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBJIYFPIWYCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881565.png)

![5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2881566.png)

![(E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2881571.png)

![N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2881573.png)

![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2881577.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2881582.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2881584.png)

![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)